2000-Fold Superior In Vivo TNF-α Suppression of BRL 61063 vs. Pentoxifylline in Murine Endotoxemia
The 8-aminoxanthine derivative BRL 61063 (1,3-di(cyclopropylmethyl)-8-aminoxanthine) exhibits a 2000-fold increase in potency compared to the clinically used xanthine pentoxifylline (PTX) for suppressing tumor necrosis factor-alpha (TNF-α) in vivo. This differentiation is critical for selecting the appropriate xanthine scaffold for anti-inflammatory drug development programs. [1]
| Evidence Dimension | In vivo TNF-α suppression (ID50) |
|---|---|
| Target Compound Data | 0.1 mg/kg |
| Comparator Or Baseline | Pentoxifylline (PTX): 200 mg/kg |
| Quantified Difference | 2000-fold lower ID50 (0.1 vs. 200 mg/kg) |
| Conditions | LPS-challenged D-galactosamine-sensitized mice |
Why This Matters
This 2000-fold potency advantage directly impacts dosing requirements, potential therapeutic index, and target engagement for TNF-α-driven disease models, making 8-aminoxanthine derivatives a more efficient research tool than pentoxifylline.
- [1] Badger, A. M., et al. Beneficial effects of the phosphodiesterase inhibitors BRL 61063, pentoxifylline, and rolipram in a murine model of endotoxin shock. Circulatory Shock, 1994, 44(4), 188-195. View Source
